molecular formula C13H11BrN2O2S B2441382 2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide CAS No. 1803587-28-1

2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide

Cat. No.: B2441382
CAS No.: 1803587-28-1
M. Wt: 339.21
InChI Key: XRYRBPWEGHHZMF-UHFFFAOYSA-N
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Description

2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide is a complex organic compound that features a thiazole ring and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide typically involves the reaction of 2-thiazolyl ethylamine with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .

Scientific Research Applications

2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 2-thiazolyl ethylamine
  • Phthalic anhydride derivatives
  • Thiazole-based compounds

Uniqueness

2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide is unique due to its combined structural features of thiazole and isoindole-dione, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[2-(1,3-thiazol-2-yl)ethyl]isoindole-1,3-dione;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S.BrH/c16-12-9-3-1-2-4-10(9)13(17)15(12)7-5-11-14-6-8-18-11;/h1-4,6,8H,5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYRBPWEGHHZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC=CS3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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